2-Naphthalen-1-yl-4,5-dihydro-1,3-oxazole
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Overview
Description
2-Naphthalen-1-yl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a naphthalene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-1-yl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with suitable oxazole precursors in the presence of catalysts. For instance, the reaction of 2-naphthylamine with glyoxal in the presence of an acid catalyst can yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalen-1-yl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-Naphthalen-1-yl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Naphthalen-1-yl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalen-1-yl-4,5-dihydro-1,3-oxazole: Unique due to its specific ring fusion and electronic properties.
1,2,3,4-Tetrahydro-2-naphthalenone: Similar in structure but lacks the oxazole ring, leading to different chemical properties.
1,2,3,4-Tetrahydro-1-naphthalenone: Another related compound with distinct reactivity due to the position of the carbonyl group.
Uniqueness
This compound stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
CAS No. |
40054-08-8 |
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Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-naphthalen-1-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H11NO/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-7H,8-9H2 |
InChI Key |
ZGMKMNLVGRQPMO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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